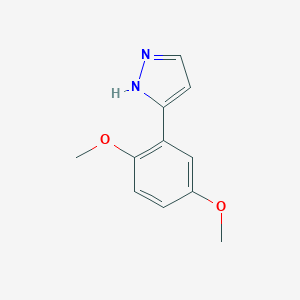

3-(2,5-Dimethoxyphenyl)-1H-Pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-8-3-4-11(15-2)9(7-8)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFGLUGSZPRTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596385 | |

| Record name | 5-(2,5-Dimethoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181122-45-2 | |

| Record name | 5-(2,5-Dimethoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 2,5 Dimethoxyphenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of 3-(2,5-Dimethoxyphenyl)-1H-pyrazole, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the dimethoxyphenyl ring, the pyrazole (B372694) ring protons, and the methoxy (B1213986) group protons.

The aromatic protons on the 2,5-dimethoxyphenyl ring exhibit characteristic splitting patterns and chemical shifts in the downfield region of the spectrum. The pyrazole ring protons, including the N-H proton, also show specific resonances. The two methoxy groups (-OCH₃) typically appear as sharp singlet peaks in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.15-6.91 | m | |

| Pyrazole-H | 6.5 | d | 6.8 |

| Pyrazole-H | 6.6 | d | 19.1 |

| Pyrazole-H | 6.8 | s | |

| Methoxy (-OCH₃) | 3.84 | s | |

| Methoxy (-OCH₃) | 3.85 | s |

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. Data is compiled from representative literature values and may vary slightly based on experimental conditions. nih.govktu.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum shows characteristic signals for the aromatic carbons of the dimethoxyphenyl ring, with the oxygen-substituted carbons appearing at lower field strengths. The pyrazole ring carbons also have specific chemical shifts. The carbons of the two methoxy groups are observed in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

| Pyrazole-C3 | 161.0 |

| Pyrazole-C4 | 105.21 |

| Pyrazole-C5 | 126.66 |

| Aromatic Carbons | 113.33–145.0 |

| Methoxy (-OCH₃) | 55.87 |

Note: The chemical shifts are representative and can vary with the solvent and other experimental parameters. nih.gov

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netnih.govsfu.ca

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the dimethoxyphenyl and pyrazole rings. sfu.ca

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.netsfu.ca

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. researchgate.netnih.govsfu.ca This is particularly useful for identifying the connection between the dimethoxyphenyl ring and the pyrazole ring, as well as for assigning quaternary carbons. For instance, correlations between the pyrazole ring protons and the carbons of the dimethoxyphenyl substituent confirm the 3-position substitution. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound provides valuable information about its functional groups. Characteristic absorption bands are observed for the N-H stretching vibration of the pyrazole ring, typically in the region of 3400-3100 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy groups are also present. nih.gov The C=C and C=N stretching vibrations of the aromatic and pyrazole rings appear in the 1600-1400 cm⁻¹ region. nih.govscispace.com The strong absorption bands corresponding to the C-O stretching of the methoxy groups are also a key feature of the spectrum. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (ν) in cm⁻¹ |

| N-H (Pyrazole) | Stretching | ~3400-3100 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (sp³) | Stretching | 2963 |

| C=N (Pyrazole) | Stretching | ~1604 |

| C=C (Aromatic) | Stretching | ~1500-1400 |

| C-O (Methoxy) | Stretching | ~1250-1000 |

Note: The frequencies are approximate and can be influenced by the sample preparation method and the physical state of the compound. nih.govresearchgate.netderpharmachemica.com

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would show strong bands for the aromatic ring breathing vibrations and the C-C stretching of the pyrazole ring. The symmetric stretching of the methoxy groups may also be observed. derpharmachemica.com

Table 4: Key FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (ν) in cm⁻¹ |

| C-H (Methyl) | Asymmetric Stretching | 2998, 2946 |

| C-H (Methyl) | Symmetric Stretching | 2916, 2901 |

| C-H (Methyl) | Asymmetric Deformation | 1452 |

| C-H (Methyl) | Symmetric Deformation | 1406, 1390 |

| C-H (Methyl) | Rocking | 1019 |

Note: These are predicted values based on similar structures and may vary in experimental spectra. derpharmachemica.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₁H₁₂N₂O₂), which is 204.23 g/mol .

The fragmentation of pyrazole rings is influenced by the nature and position of their substituents. researchgate.net Common fragmentation pathways for pyrazole derivatives involve the cleavage of the pyrazole ring and the loss of substituents. While specific fragmentation data for this compound is not detailed in the provided literature, general principles of pyrazole fragmentation can be applied. The fragmentation process often begins with the loss of stable neutral molecules. For instance, a common fragmentation pattern in substituted pyrazoles involves the loss of HCN or N₂ from the heterocyclic ring. The presence of the dimethoxyphenyl group would likely lead to characteristic fragments resulting from the cleavage of the ether bonds (loss of CH₃) or the entire methoxy group (loss of OCH₃). The stability of the pyrazole ring can influence whether fragmentation is initiated in the ring or at the substituent. researchgate.net

Table 1: Illustrative Mass Spectrometry Data for Pyrazole Derivatives

| Compound Name | Molecular Formula | Precursor Ion | Observed m/z | Reference |

|---|---|---|---|---|

| 3-(4-Methylphenyl)-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid | C₁₇H₁₃N₃O₃ | [M + H]⁺ | 307 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. In pyrazole derivatives, the primary electronic transitions observed are π → π* and n → π. The pyrazole ring, being an aromatic system with delocalized π electrons, exhibits strong π → π transitions. imedpub.com

The UV-Vis spectrum of pyrazole itself in the gas phase shows a maximum absorption around 206 nm. researchgate.net The introduction of chromophoric substituents, such as the dimethoxyphenyl group in this compound, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Studies on various pyrazole derivatives have characterized their electronic absorption properties. For example, theoretical and experimental studies on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP) in DMSO revealed significant absorption bands. materialsciencejournal.org Similarly, the electronic spectral properties of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone were investigated, showing absorption bands that were influenced by solvent polarity. scispace.com A study on novel pyrazole azo dyes identified absorption maxima corresponding to the pyrazole chromophore as well as the azo group. nih.gov For instance, one dye exhibited a maximum wavelength at 216 nm attributed to the 3-methyl-1H-pyrazole chromophore. nih.gov

Table 2: UV-Vis Absorption Data for Selected Pyrazole Derivatives

| Compound | Solvent | λ_max (nm) | Transition Type (Assignment) | Reference |

|---|---|---|---|---|

| 1H-Pyrazole | Gas Phase | ~206 | π → π* | researchgate.net |

| Pyrazole Azo Dye (4a) | Not Specified | 216 | π → π* (3-methyl-1H-pyrazole) | nih.gov |

| Pyrazole Azo Dye (4c) | Not Specified | 238, 260 | π → π* (ethyl 3-methyl-1H-pyrazole-4-carboxylate) | nih.gov |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DCM | 276.81 | Not Specified | scispace.com |

X-ray Crystallography for Solid-State Molecular Architecture

Single crystal X-ray diffraction analysis of pyrazole derivatives has revealed a variety of crystal structures. The specific crystal system (e.g., monoclinic, orthorhombic, triclinic) and space group depend on the nature and arrangement of the substituents on the pyrazole core. spast.org

For example, the crystal structure of 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole was determined to be orthorhombic with the space group Pbca. nih.gov The molecule was found to be essentially planar. nih.gov In another study, a series of pyrazolone (B3327878) derivatives crystallized in monoclinic, triclinic, and orthorhombic systems, demonstrating the structural diversity stemming from different substitution patterns. spast.org The pyrazole ring in these compounds was consistently found to be planar. spast.org The analysis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide confirmed its three-dimensional structure, revealing a twisted conformation between the pyrazole and thiophene (B33073) rings. researchgate.net

Table 3: Crystallographic Data for Representative Pyrazole Derivatives

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole | Orthorhombic | Pbca | a = 17.5626 Å, b = 10.2239 Å, c = 7.4513 Å | nih.gov |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Not fully specified | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | Not fully specified | spast.org |

The solid-state architecture of pyrazole derivatives is significantly influenced by intermolecular interactions. The NH group of the pyrazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. mdpi.com This dual functionality allows pyrazole molecules to form various self-assemblies, such as dimers, trimers, and chains, through N-H···N hydrogen bonds. mdpi.comnih.gov

The crystal packing of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its co-crystals is dictated by a combination of N–H···S, N–H···O=C, and N–H···OMe hydrogen bonds. cardiff.ac.uk The specific interactions that dominate depend on the crystalline environment. cardiff.ac.uk In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrazole rings and any phenyl substituents also play a role in stabilizing the crystal structure. researchgate.net The analysis of these non-covalent interactions is fundamental to crystal engineering, which aims to design materials with specific properties based on predictable molecular assembly. cardiff.ac.uk

Computational and Theoretical Investigations of 3 2,5 Dimethoxyphenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for predicting molecular geometries and other properties with high accuracy. DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the complex interactions between electrons. derpharmachemica.com

To determine the most stable three-dimensional arrangement of atoms, a full geometry optimization of the 3-(2,5-Dimethoxyphenyl)-1H-pyrazole molecule is performed. nih.gov This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The analysis reveals the key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole (B372694) Derivative This table presents typical data obtained from DFT calculations for a substituted pyrazole, illustrating the kind of parameters determined for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length (Å) | C-C (phenyl) | 1.39 Å |

| C-N (pyrazole) | 1.34 Å | |

| N-N (pyrazole) | 1.35 Å | |

| C-O (methoxy) | 1.37 Å | |

| **Bond Angle (°) ** | C-N-N (pyrazole) | 105.0° |

| C-C-N (pyrazole) | 111.5° | |

| C-O-C (methoxy) | 117.5° | |

| Dihedral Angle (°) | Phenyl-Pyrazole | 20.5° |

Predicted Vibrational Frequencies and Correlation with Experimental Data

DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov Each calculated frequency represents a specific vibrational mode, such as the stretching or bending of bonds. derpharmachemica.com

A comparison between the theoretical vibrational spectrum and an experimentally obtained spectrum allows for a detailed assignment of the observed bands to specific molecular motions. mdpi.com Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. To improve the correlation, a scaling factor is commonly applied to the computed frequencies. nih.gov Strong agreement between scaled theoretical frequencies and experimental data serves to confirm the optimized molecular structure. derpharmachemica.com

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups This table illustrates how calculated vibrational frequencies for a molecule like this compound would be compared to experimental FT-IR data.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Pyrazole Ring | 3510 | 3370 | 3365 |

| C-H Stretch | Aromatic Ring | 3115 | 3050 | 3052 |

| C-H Stretch | Methyl (Methoxy) | 2995 | 2935 | 2940 |

| C=N Stretch | Pyrazole Ring | 1580 | 1548 | 1550 |

| C-O-C Stretch | Methoxy (B1213986) Group | 1255 | 1229 | 1230 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Transitions

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. nih.govripublication.com The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths (f) of a molecule. arxiv.org These values predict the absorption wavelengths (λ) and intensities in the molecule's UV-Visible spectrum. The excitation energy corresponds to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital, typically from the HOMO to the LUMO or other low-lying virtual orbitals. nih.gov

The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition occurring. nih.gov A higher oscillator strength corresponds to a more intense absorption band. This analysis helps to understand the nature of the electronic transitions, such as π→π* or n→π*. arxiv.org

Table 3: Calculated Electronic Excitation Properties This table provides an example of TD-DFT results, showing predicted absorption wavelengths, excitation energies, and oscillator strengths for major electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 4.15 | 299 | 0.35 |

| HOMO-1 → LUMO | 4.52 | 274 | 0.18 |

| HOMO → LUMO+1 | 4.98 | 249 | 0.11 |

Intramolecular Charge Transfer Mechanisms

The analysis of FMOs also elucidates intramolecular charge transfer (ICT) phenomena. nih.gov When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied one. If the electron density of the HOMO is localized on one part of the molecule (e.g., the electron-rich 2,5-dimethoxyphenyl ring) and the LUMO is localized on another part (e.g., the pyrazole ring), the electronic excitation results in a net transfer of charge from the donor part to the acceptor part. ripublication.com This ICT is a fundamental process in many photophysical applications.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions that are rich or deficient in electrons, which in turn predicts the sites for electrophilic and nucleophilic interactions. scispace.comresearchgate.net

On an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these would likely be found around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the methoxy groups. researchgate.net Regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. The most positive region is often located around the acidic hydrogen atom attached to the pyrazole nitrogen (N-H). researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. These interactions are crucial for understanding molecular stability and reactivity. In the context of pyrazole derivatives, NBO analysis reveals the electronic interplay between the pyrazole core and its substituents.

The pyrazole ring itself is an aromatic heterocycle with a rich electronic structure. The presence of two adjacent nitrogen atoms allows for a versatile role as both a hydrogen bond donor and acceptor, facilitating various intermolecular interactions. nih.gov The stability of the pyrazole system is influenced by the delocalization of π-electrons across the ring.

DFT studies on substituted pyrazoles have shown that electron-donating groups tend to stabilize the molecule when attached at the C3 position. nih.gov The analysis of pyrazole derivatives often highlights the electrophilic substitution potential at position 4 and nucleophilic attack susceptibility at positions 3 and 5, properties dictated by the molecule's electronic distribution. unar.ac.idnih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability; a larger gap suggests higher stability and lower reactivity. nih.gov In this compound, the electron-donating nature of the dimethoxyphenyl group would be expected to modulate this energy gap, influencing its reactivity profile.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are essential for quantifying the chemical reactivity and stability of a molecule. scispace.com These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Potential (μ) and Electronegativity (χ) measure a molecule's tendency to donate or accept electrons. rsc.org

Chemical Hardness (η) represents the resistance of a molecule to change its electron distribution. A harder molecule is generally less reactive. mdpi.com

Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment.

These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific DFT calculations for this compound are not available, data from related pyrazole-based compounds can provide insight into the expected values. For example, a study on pyrazole-based benzene (B151609) sulfonamides provides a comprehensive analysis of these descriptors. rsc.org

Table 1: Illustrative Global Reactivity Descriptors for Pyrazole Derivatives This table presents data for related pyrazole compounds to illustrate the typical range and interpretation of these values.

| Compound (from study) | Chemical Potential (μ) | Electronegativity (χ) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| 4a | -3.61 | 3.61 | 2.51 | 0.39 | 2.59 |

| 4b | -3.69 | 3.69 | 2.50 | 0.40 | 2.72 |

| 4c | -3.71 | 3.71 | 2.52 | 0.39 | 2.74 |

| 4d | -3.42 | 3.42 | 2.45 | 0.40 | 2.39 |

| 4e | -3.53 | 3.53 | 2.46 | 0.40 | 2.54 |

| 4g | -3.50 | 3.50 | 2.40 | 0.41 | 2.55 |

Data sourced from a study on pyrazole-based benzene sulfonamides. rsc.org

The reactivity of this compound would be influenced by its specific HOMO-LUMO energies. The electron-donating dimethoxyphenyl group would likely decrease its hardness and increase its softness compared to an unsubstituted pyrazole, making it more reactive.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijpbs.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. Pyrazole derivatives are known to exhibit a wide range of biological activities, and docking studies have been crucial in elucidating their mechanisms of action. mdpi.comnih.govajpp.in

For instance, pyrazole-containing compounds have been evaluated as potential anticancer agents by studying their interaction with targets like tubulin. mdpi.com Other studies have explored their role as xanthine (B1682287) oxidase inhibitors for treating gout and certain cancers. nih.gov

Docking algorithms predict how a ligand, such as this compound, fits into the binding site of a protein. This prediction includes the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In studies of pyrazole derivatives targeting the colchicine-binding site of tubulin, the pyrazole core and its substituents form key interactions with amino acid residues. mdpi.com For example, docking studies have shown that methoxy groups on the phenyl ring of a ligand can form significant hydrogen bonds with residues like Asnα101 and electrostatic interactions with Cysβ241, enhancing the binding. mdpi.com The 2,5-dimethoxy substitution pattern on the phenyl ring of the title compound would be expected to play a crucial role in defining its binding orientation and interactions within a protein's active site.

Binding affinity reflects the strength of the interaction between the ligand and its target. In molecular docking, this is often represented by a scoring function that estimates the free energy of binding. A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and higher affinity.

The binding affinities of pyrazole derivatives have been assessed against various targets. For example, in a study on pyrazole hybrid chalcones as tubulin polymerization inhibitors, compounds with dimethoxy substitutions showed significant inhibitory effects. mdpi.com Similarly, pyrazole derivatives designed as xanthine oxidase inhibitors demonstrated potent activity, with IC₅₀ values in the micromolar range. nih.gov The binding affinity of this compound would depend on the specific target protein, but its structural features suggest a potential for strong interactions.

Table 2: Illustrative Binding Affinities of Pyrazole Derivatives with Biological Targets This table presents data for various pyrazole compounds to demonstrate how binding affinity is reported and interpreted.

| Compound (from study) | Target | Binding Affinity (Docking Score kcal/mol) |

|---|---|---|

| 5o | Tubulin | -7.8 |

| 5p | Tubulin | -7.6 |

| 2b | Xanthine Oxidase | -8.5 |

| 2m | Xanthine Oxidase | -9.0 |

Data sourced from studies on pyrazole-chalcone conjugates and pyrazole carbaldehydes. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of the Chemical Compound

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods that aim to correlate the structural or property-based descriptors of compounds with their observed physical properties or biological activities. researchgate.net These models allow for the prediction of the properties and activities of new, unsynthesized compounds.

For pyrazole derivatives, QSAR models have been developed to predict their anti-inflammatory and anticancer activities. nih.govresearchgate.net For example, a 2D-QSAR model was developed for a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes to predict their xanthine oxidase inhibitory activity. nih.gov Such models typically use various molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a mathematical equation that relates the chemical structure to its activity.

A QSPR model for this compound would involve calculating a set of theoretical molecular descriptors for the compound and using a pre-existing, validated model for pyrazoles to predict a specific property, such as solubility, boiling point, or a particular biological activity. The accuracy of the prediction would depend on the quality of the QSPR model and whether the model's training set included compounds structurally similar to the target molecule. The development of a robust QSPR model could accelerate the discovery of novel pyrazole-based compounds with desired characteristics by prioritizing synthetic efforts.

Pharmacological and Biological Activities of 3 2,5 Dimethoxyphenyl 1h Pyrazole and Its Derivatives

Anti-inflammatory Activities and Underlying Mechanisms

Derivatives of 3-(2,5-dimethoxyphenyl)-1H-pyrazole have demonstrated notable anti-inflammatory effects through various mechanisms of action. These compounds have been investigated for their ability to modulate key inflammatory pathways, showing potential for the development of new anti-inflammatory drugs. nih.govmdpi.comalliedacademies.org

Cyclooxygenase (COX) Enzyme Inhibition

A key mechanism behind the anti-inflammatory effects of many pyrazole (B372694) derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net Some pyrazole-based compounds, such as celecoxib, are well-known selective COX-2 inhibitors. nih.govnih.gov Research has shown that newly synthesized pyrazole derivatives can also exhibit significant COX-2 inhibitory activity. nih.govresearchgate.netnih.gov For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were found to be more potent inhibitors of COX-2 than COX-1. nih.gov Specifically, trimethoxy derivatives within this series demonstrated superior anti-inflammatory activity compared to celecoxib. nih.gov

Studies on pyrazole derivatives have revealed their potential to downregulate the expression of COX-2. nih.gov In a mouse model of collagen-induced arthritis, treatment with specific pyrazole derivatives led to a significant reduction in the protein expression of phosphorylated p38 MAPK and COX-2. nih.gov Another study on pyrazolo[3,4-d]pyridazine derivatives, synthesized from pyrazole precursors, showed that most of these compounds inhibited COX-2 expression in lipopolysaccharide-stimulated cells. researchgate.net

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) presents another promising strategy for managing inflammation. NAAA is responsible for the breakdown of the endogenous anti-inflammatory lipid, palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, the levels of PEA are increased, prolonging its analgesic and anti-inflammatory effects. acs.org

A novel class of potent and systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been identified. acs.org The substitution pattern on the pyrazole ring was found to be crucial for activity. For example, 3,5-dialkyl substitution on the pyrazole ring was important, as monosubstituted or unsubstituted analogs were inactive. acs.org Furthermore, the electronic properties of the substituents on the pyrazole ring significantly impacted the inhibitory potency. acs.org

Relevance to Autoimmune Disorders (e.g., Rheumatoid Arthritis)

The anti-inflammatory properties of pyrazole derivatives make them relevant for the treatment of autoimmune disorders like rheumatoid arthritis (RA), a chronic inflammatory disease characterized by joint inflammation and destruction. nih.goveurekaselect.com The therapeutic approach for RA often involves reducing pro-inflammatory cytokines. researchgate.net

Pyrazole derivatives have shown potential in animal models of RA. In a collagen-induced arthritis (CIA) mouse model, which shares similarities with human RA, treatment with two new pyrazole derivatives, M1E and M1G, significantly improved the arthritic score and reduced inflammation. nih.govresearchgate.net These compounds were found to downregulate the expression of key inflammatory genes, including p38 MAPK, COX-2, IL-1β, MMP3, and TNF-α. nih.gov This suggests that pyrazole derivatives could be beneficial in the development of new drugs for RA. nih.gov The inhibition of cytokines like TNF-α and IL-1β is a major focus in the development of drugs for autoimmune diseases. alliedacademies.org

Antimicrobial Properties

In addition to their anti-inflammatory effects, pyrazole derivatives have been extensively studied for their antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens. nih.govmdpi.commdpi.comjocpr.combiointerfaceresearch.comajpp.in

Antibacterial Efficacy and Spectrum of Activity

Numerous studies have reported the antibacterial activity of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govijper.org

For example, a series of pyrazole derivatives showed low to moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 72.8 to 150 μg/mL against various bacterial strains. mdpi.com Another study found that certain pyrazole derivatives exhibited an inhibition zone in the range of 10–22 mm against Gram-positive and Gram-negative bacteria. mdpi.com

The introduction of specific functional groups to the pyrazole core can enhance antibacterial activity. For instance, the incorporation of electron-withdrawing groups like bromo, nitro, and hydroxy on phenyl-substituted pyrazole derivatives showed excellent activity against all types of bacterial strains tested. ajpp.in

Interactive Table: Antibacterial Activity of Pyrazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Pyrazole derivative 25n | Escherichia coli | 86.5 μg/mL | mdpi.com |

| Pyrazole derivative 25n | Klebsiella pneumonia | 79.1 μg/mL | mdpi.com |

| Pyrazole derivative 25n | Bacillus cereus | 72.8 μg/mL | mdpi.com |

| Pyrazole derivative 16c | Escherichia coli | 17 mm | mdpi.com |

| Pyrazole derivative 16c | Bacillus subtilis | 20 mm | mdpi.com |

| Pyrazole derivative 16c | Pseudomonas aeruginosa | 22 mm | mdpi.com |

| Pyrazole derivative 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |

| Pyrazole derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |

| Pyrazole derivative 5b | Bacillus subtilis | 2.6 µg/mL | ijper.org |

Antifungal Efficacy

Pyrazole derivatives have also demonstrated significant antifungal activity against various fungal strains. mdpi.comnih.govnih.govmdpi.commdpi.com

One study reported that a synthesized pyrazole derivative exhibited high antifungal activity against Aspergillus niger with a MIC of 1 μg/mL. nih.gov Another research highlighted that novel pyrazole analogues containing an aryl trifluoromethoxy group showed promising antifungal activities against several plant pathogenic fungi. nih.gov For instance, compound 1v from this series showed good activity against Colletotrichum micotianae and was active against all tested plant pathogenic fungi, indicating a broad antifungal spectrum. nih.gov Furthermore, the same compound displayed the highest activity against Fusarium graminearum with an EC50 value of 0.0530 μM, which was comparable to the commercial fungicide pyraclostrobin. nih.gov

Interactive Table: Antifungal Activity of Pyrazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC/Inhibition Rate/EC50) | Reference |

|---|---|---|---|

| Pyrazole derivative 2 | Aspergillus niger | 1 μg/mL | nih.gov |

| Pyrazole derivative 1v | Colletotrichum micotianae | 56.03% inhibition | nih.gov |

| Pyrazole derivative 1v | Fusarium graminearum | 0.0530 μM (EC50) | nih.gov |

Anti-biofilm Activity

The ability of microorganisms to form biofilms, communities of cells encased in a self-produced matrix, contributes significantly to their resistance to antimicrobial agents. Research into novel anti-biofilm agents is crucial for combating persistent infections. While the broader class of pyrazole derivatives has been investigated for anti-biofilm properties, specific data on this compound remains limited.

Studies on other pyrazole derivatives have shown promise. For instance, a series of N-phenyl-1H-pyrazole-4-carboxamides were evaluated for their capacity to reduce biofilm formation in Staphylococcus aureus strains. nih.gov One of the most effective compounds, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide, demonstrated significant inhibition of biofilm formation with IC50 values ranging from 2.3 to 32 μM across different S. aureus strains. nih.gov This compound also showed a protective effect in an in vivo model using Galleria mellonella larvae infected with S. aureus. nih.gov Another study highlighted that certain pyrazole derivatives could inhibit biofilm formation in multidrug-resistant pathogens. nih.gov These findings underscore the potential of the pyrazole scaffold as a source of new anti-virulence agents that target biofilm formation. However, direct research into the anti-biofilm capabilities of this compound and its specific derivatives is not extensively available in the reviewed literature.

Anticancer and Antiproliferative Effects

The anticancer potential of pyrazole derivatives has been a significant area of research, with studies exploring their effects on various cancer cell lines, their ability to induce programmed cell death (apoptosis), and their interactions with key signaling molecules like growth factor receptors.

Derivatives of pyrazole have demonstrated cytotoxic activity against a range of human cancer cell lines. For example, three synthetic pyrazole-containing tripod compounds were tested for their effects on P815 (murine mastocytoma) and Hep-2 (human laryngeal carcinoma) tumor cell lines. nih.gov Two of these compounds, N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (compound 1) and N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (compound 3), showed notable cytotoxicity. nih.gov Compound 1 was particularly effective against the Hep-2 cell line, with an IC50 value of 3.25 µg/mL, which was more potent than the positive control, adriamycin. nih.gov

The antiproliferative activity of pyrazole derivatives has also been observed in other cancer cell lines. Studies on 1,3-diarylpyrazolones showed that these compounds could inhibit the growth of non-small cell lung cancer cells. nih.gov Furthermore, a phosphomolybdate-based hybrid solid demonstrated inhibitory effects against MCF-7 (human breast cancer), A549 (human lung cancer), and HepG2 (human liver cancer) cells, with IC50 values of 32.11 µmol/L, 25.17 µmol/L, and 33.79 µmol/L, respectively. nih.govresearchgate.net

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | IC50: 3.25 µg/mL | nih.gov |

| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine | Hep-2 | IC50: 6.92 µg/mL | nih.gov |

| Phosphomolybdate based hybrid solid | MCF-7 | IC50: 32.11 µmol/L | nih.govresearchgate.net |

| Phosphomolybdate based hybrid solid | A549 | IC50: 25.17 µmol/L | nih.govresearchgate.net |

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis. Several pyrazole derivatives have been shown to trigger this process in cancer cells. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their ability to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.govnih.gov The most active compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, was found to provoke apoptosis, which was associated with an increase in reactive oxygen species (ROS) levels and caspase 3 activity. nih.govnih.gov

Other studies have corroborated the apoptosis-inducing effects of pyrazole derivatives. For instance, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, a compound with structural similarities to some pyrazole precursors, was found to inhibit the proliferation of A549 lung cancer cells by promoting apoptosis through the activation of caspase-9 and caspase-3. nih.gov Furthermore, some pyrazole derivatives have been shown to cause cell cycle arrest at the G2/M checkpoint, which can selectively lead to apoptosis in cancer cells. nih.gov

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell growth, survival, and proliferation. Several pyrazole derivatives have been identified as potent inhibitors of EGFR. nih.gov For example, one study synthesized pyrazole derivatives and evaluated their EGFR inhibitory effects, finding that a particular compound (compound 4a) had an IC50 value of 0.31 ± 0.008 μM against EGFR. nih.gov This highlights the potential of the pyrazole scaffold in developing targeted anticancer therapies.

Antiviral Activities

The broad biological activity of pyrazoles extends to antiviral effects. Research has shown that pyrazole derivatives can inhibit the replication of various viruses. For example, a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and tested for their in vitro antiviral activity against herpes simplex virus type-1 (HSV-1). nih.gov Several of these compounds exhibited strong antiviral activity, with IC50 values as low as 0.02 µM. nih.gov

More recently, with the emergence of global viral threats, the focus has also turned to coronaviruses. A study investigating hydroxyquinoline-pyrazole candidates found promising antiviral activity against a range of coronaviruses, including SARS-CoV-2. rsc.org These compounds demonstrated potent inhibition of the virus at low concentrations, suggesting their potential as therapeutic candidates. rsc.org Other research has explored the antiviral potential of pyrazole derivatives against Newcastle disease virus (NDV), a significant pathogen in poultry. nih.gov While these studies indicate the promise of the pyrazole scaffold in developing antiviral agents, specific research on the antiviral properties of this compound is not extensively detailed in the available literature.

| Derivative Class | Virus | Key Finding | Reference |

|---|---|---|---|

| 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles | Herpes Simplex Virus Type-1 (HSV-1) | Some derivatives showed strong antiviral activity with IC50 values as low as 0.02 µM. | nih.gov |

| Hydroxyquinoline-pyrazole candidates | Coronaviruses (including SARS-CoV-2) | Potent inhibition at lower concentrations. | rsc.org |

| General Pyrazole Derivatives | Newcastle Disease Virus (NDV) | Investigated for antiviral efficacy. | nih.gov |

Antidiabetic Potential

The management of diabetes mellitus involves various therapeutic strategies, including the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase. The pyrazole scaffold has been explored for its potential in developing new antidiabetic agents.

Research has shown that certain pyrazole derivatives can effectively inhibit these enzymes. In one study, two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), were evaluated for their antidiabetic potential. nih.gov Both compounds demonstrated potent inhibition of α-glucosidase and α-amylase. nih.gov Pyz-1 showed an IC50 value of 75.62 ± 0.56 µM for α-glucosidase and 119.3 ± 0.75 µM for α-amylase. nih.gov Pyz-2 exhibited IC50 values of 95.85 ± 0.92 µM for α-glucosidase and 120.2 ± 0.68 µM for α-amylase. nih.gov These values are comparable to the standard drug, Acarbose.

Another study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives also highlighted their potential as α-amylase inhibitors for antidiabetic treatment. mdpi.com While these findings are promising for the broader class of pyrazoles, specific research focusing on the antidiabetic potential of this compound and its derivatives is not extensively covered in the reviewed scientific literature.

| Compound | Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-glucosidase | 75.62 ± 0.56 | nih.gov |

| α-amylase | 119.3 ± 0.75 | nih.gov | |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-glucosidase | 95.85 ± 0.92 | nih.gov |

| α-amylase | 120.2 ± 0.68 | nih.gov | |

| Acarbose (Reference) | α-glucosidase | 72.58 ± 0.68 | nih.gov |

| Acarbose (Reference) | α-amylase | 115.6 ± 0.574 | nih.gov |

Antioxidant Mechanisms and Efficacy

The antioxidant properties of pyrazole derivatives are a significant area of investigation. These compounds have demonstrated the ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. Their efficacy is often attributed to their chemical structure, which can facilitate the donation of hydrogen atoms or electrons to neutralize free radicals.

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant capacity of pyrazole derivatives is frequently evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common methods. nih.govmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. nih.gov

Studies have shown that the antioxidant activity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring and its associated aromatic rings. For instance, the presence of an NH proton in the pyrazole moiety is considered to contribute to its antioxidant activity. nih.gov Furthermore, the introduction of certain heterocyclic rings, such as pyrazoline and isoxazoline, has been shown to enhance the radical scavenging activity of these compounds. nih.gov

In one study, novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antioxidant potential. Several of these compounds exhibited excellent radical scavenging activity in DPPH, hydroxyl radical, and superoxide (B77818) anion assays, with some showing potency comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Another study on newly synthesized pyrazole derivatives also confirmed their good antioxidant activity through the DPPH scavenging assay. mdpi.com The antioxidant activity is often quantified as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Interactive Table: DPPH Radical Scavenging Activity of Selected Pyrazole Derivatives

Other Reported Biological Activities (e.g., Antitubercular, Antidepressant, Antimalarial, Anticonvulsant, Analgesic)

Beyond their antioxidant effects, pyrazole derivatives have been shown to possess a wide range of other pharmacological activities.

Antitubercular Activity: Several novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Some of these compounds have demonstrated notable antitubercular effects. researchgate.netnih.gov For example, certain 1,3,5-trisubstituted pyrazoles exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against M. tuberculosis. nih.gov In some cases, the activity of these synthetic compounds has been found to be comparable to existing antitubercular drugs like isoniazid. researchgate.net

Anticonvulsant Activity: The potential of pyrazole derivatives as anticonvulsant agents has been explored, with studies showing significant activity in animal models. nih.gov In one study, newly designed pyrazole compounds were tested in mice using maximal electroshock seizure and subcutaneous pentylenetetrazole assays, revealing a potent anticonvulsant agent among the series. nih.gov This particular compound also showed no behavioral alterations and exhibited a considerable CNS depressant effect, alongside reducing levels of oxidative stress and inflammation. nih.gov

Analgesic Activity: The analgesic effects of pyrazole derivatives have also been a subject of research. Some pyrazole derivatives have demonstrated dose-dependent anti-hyperalgesic effects in inflammatory pain models. nih.govjst.go.jp For instance, a novel pyrazole derivative, FR140423, was found to be a potent non-steroidal anti-inflammatory drug (NSAID) with morphine-like analgesic effects. nih.gov Its analgesic action was shown to be blocked by the mu-opioid antagonist naloxone. nih.gov Other studies have also reported on the synthesis and evaluation of new pyrazole-containing derivatives with antinociceptive activity. zsmu.edu.ua

Receptor-Ligand Interactions Beyond Enzyme Inhibition (e.g., p38MAPK, Cannabinoid CB1 Receptors)

The biological activities of pyrazole derivatives are often mediated through their interaction with specific protein targets, including receptors and enzymes.

p38 Mitogen-Activated Protein Kinase (MAPK) Interaction: A series of N-pyrazole, N'-aryl ureas have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov The binding of these inhibitors occurs in a domain distinct from the ATP binding site, which becomes accessible when the activation loop of the enzyme adopts a specific conformation. nih.gov This interaction allows for lipophilic and hydrogen bonding interactions between the pyrazole-based inhibitors and the p38 protein. nih.gov The development of these inhibitors has led to the identification of clinical candidates for treating inflammatory diseases. nih.gov

Cannabinoid CB1 Receptor Interaction: Pyrazole derivatives have been extensively studied for their interaction with cannabinoid receptors, particularly the CB1 receptor. nih.govacs.org The well-known CB1 receptor antagonist, SR141716A (rimonabant), features a pyrazole core. nih.govacs.org Structure-activity relationship studies on a series of pyrazole derivatives have revealed key structural requirements for potent and selective CB1 receptor antagonistic activity. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org Modifications to the substituents on the pyrazole ring of SR141716A analogs have been shown to modulate their activity, leading to compounds with partial agonism or antagonism. nih.gov

Interactive Table: Receptor-Ligand Interactions of Pyrazole Derivatives

Structure Activity Relationship Sar Studies for 3 2,5 Dimethoxyphenyl 1h Pyrazole Analogues

Influence of Substituent Modifications on Biological Efficacy

The biological activity of pyrazole (B372694) derivatives can be significantly altered by modifying the substituents on both the pyrazole core and its appended phenyl rings. nih.govnih.gov These modifications can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

The 2,5-dimethoxyphenyl group is a key structural feature in many biologically active pyrazole compounds. For instance, in a series of monoamine oxidase (MAO) inhibitors, the presence of a dimethoxyphenyl group on the pyrazole ring was found to influence the inhibitory potency. nih.gov Specifically, a compound with a dimethoxyphenyl substituent showed lower potency for MAO-A inhibition compared to a similar compound with a hydroxyphenyl group, suggesting that the nature of the substitution on the phenyl ring is a critical determinant of activity. nih.gov

The position of the methoxy (B1213986) groups on the phenyl ring also plays a significant role. In a study of 1,3-diarylpyrazole derivatives, compounds with a 3,4-dimethoxyphenyl substituent were synthesized and evaluated for their biological activities. mdpi.com This highlights the importance of the specific substitution pattern on the phenyl ring in modulating the pharmacological profile of pyrazole-based compounds.

Modifications at various positions of the pyrazole ring have been shown to have a profound impact on the biological activity of its derivatives.

Position 1: N-substitution on the pyrazole ring can significantly alter biological activity. For example, the introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N-1 position of 3,5-diphenylpyrazole (B73989) resulted in a decrease in inhibitory activity against meprin α and β compared to the unsubstituted analogue. nih.gov In another instance, the synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives highlighted the importance of the substituent at this position for MAO inhibitory activity. nih.gov

Positions 3 and 5: The nature of the substituents at positions 3 and 5 of the pyrazole ring is a key determinant of biological efficacy. In a study of pyrazole-based inhibitors of meprin α and β, the introduction of various groups at these positions led to significant variations in inhibitory activity. nih.gov For example, a 3,5-diphenylpyrazole derivative showed high inhibitory activity, which was modulated by the introduction of other residues like methyl or benzyl (B1604629) groups. nih.gov

Position 4: Substitution at the C4 position of the pyrazole ring can also influence pharmacological properties. For instance, the introduction of an arylchalcogenyl group at this position in 1H-pyrazole analogues resulted in enhanced antinociceptive activity. nih.gov

The following table summarizes the effects of substitutions at different positions of the pyrazole ring on biological activity:

| Position | Substituent | Effect on Biological Activity | Reference |

| 1 | Methyl, Phenyl | Decreased inhibitory activity against meprin α and β | nih.gov |

| 1 | Acetyl | Important for MAO inhibitory activity | nih.gov |

| 3 and 5 | Phenyl | High inhibitory activity against meprin α and β | nih.gov |

| 4 | Arylchalcogenyl | Enhanced antinociceptive activity | nih.gov |

The type of substituent introduced onto the pyrazole scaffold can dramatically influence both the potency and selectivity of the resulting compounds.

For instance, in the development of HIV-1 gp41 inhibitors, the optimization of a lead compound led to a series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl)methylene)-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole derivatives with improved anti-HIV-1 activity. nih.gov This demonstrates how complex substitutions can enhance biological efficacy.

Furthermore, the introduction of electron-withdrawing or electron-donating groups can have a significant impact. For example, thiohydantoin derivatives with a pyrazole core and methoxy substituents (electron-donating) showed promising antiedematogenic activity, which was attributed to additional hydrogen bonding and interactions with the COX-2 active site. nih.gov Conversely, the presence of electron-withdrawing groups has been suggested to be important for developing highly potent anti-inflammatory analogues. nih.gov

The following table provides examples of how different substituents impact activity and selectivity:

| Substituent Type | Example | Impact | Reference |

| Complex Heterocyclic | 5-(N-phenylrhodaninyl)methylene | Improved anti-HIV-1 activity | nih.gov |

| Electron-donating | Methoxy | Promising antiedematogenic activity | nih.gov |

| Electron-withdrawing | Not specified | Important for potent anti-inflammatory activity | nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a critical role in the pharmacological activity of chiral pyrazole derivatives. The spatial arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are often stereospecific.

In a study of Pterotaberna alkaloids, the stereochemistry of the major alkaloids, methuenine (B1234388) and 16-epimethuenine, was discussed in relation to their different pharmacological activities. nih.gov This underscores the importance of stereochemical considerations in understanding the biological profiles of complex molecules. While this example does not directly involve 3-(2,5-dimethoxyphenyl)-1H-pyrazole, the principle of stereoselectivity is broadly applicable to chiral compounds within the pyrazole class.

Pharmacophore Elucidation for Optimized Target Interaction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. This approach is valuable for designing new ligands with improved affinity and selectivity.

For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, a pharmacophore model was developed to understand their selective inhibition of cyclooxygenase-2 (COX-2). nih.gov The model helped to elucidate the key binding features and showed a clear preference for COX-2 over COX-1. nih.gov Such studies, although not on the exact this compound scaffold, provide a framework for how pharmacophore elucidation can be applied to pyrazole derivatives to optimize their interaction with therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on various classes of pyrazole derivatives to understand the structural requirements for their biological activities. For instance, 2D and 3D QSAR models have been developed for pyrazole derivatives as acetylcholinesterase (AChE) inhibitors. These models identified key molecular descriptors, such as molecular volume and the number of multiple bonds, that are important for AChE inhibition.

In another study, 2D-QSAR models were developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. nih.gov These models were used to predict the activity of new compounds and to guide the design of more potent inhibitors. Similarly, 2D-QSAR models have been used to predict the anticancer activity of in-house synthesized pyrazole derivatives against various cancer cell lines. nih.gov

While specific QSAR models for this compound derivatives were not found in the provided search results, the principles and methodologies from these studies on other pyrazole scaffolds are directly applicable. A QSAR study on this compound analogues would involve synthesizing a series of derivatives with systematic variations in their structure and correlating these structural changes with their biological activity using statistical methods.

Future Directions and Research Perspectives for 3 2,5 Dimethoxyphenyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing 3-(2,5-dimethoxyphenyl)-1H-pyrazole and its derivatives will likely prioritize green and sustainable chemistry principles. nih.govresearchgate.netbenthamdirect.comcitedrive.com This involves a shift away from hazardous reagents and solvents towards more environmentally benign alternatives. benthamdirect.com Key areas of development include:

Catalytic Systems: The exploration of novel catalysts, including recyclable and reusable options, will be crucial. nih.govcitedrive.com This could involve metal-based catalysts or organocatalysts to improve reaction efficiency and reduce waste.

Alternative Energy Sources: Microwave and ultrasonic assistance are emerging as viable techniques to accelerate reaction times and improve yields in pyrazole (B372694) synthesis. benthamdirect.com

Atom Economy: Synthetic strategies that are designed to be atom-economical, maximizing the incorporation of starting materials into the final product, will be a primary focus. citedrive.com

Solvent-Free Reactions: The development of solvent-free reaction conditions presents a significant step towards minimizing the environmental impact of chemical synthesis. benthamdirect.com

A promising approach involves the one-pot synthesis of pyrazoles, which streamlines the process and reduces the need for intermediate purification steps. jetir.org For instance, the Knorr pyrazole synthesis, a classic method, is being adapted to incorporate greener catalysts like ammonium (B1175870) chloride and renewable solvents such as ethanol (B145695). jetir.org

Advanced Structural and Mechanistic Characterization

A thorough understanding of the three-dimensional structure and reaction mechanisms is fundamental for the rational design of new therapeutic agents. Future research will employ a range of advanced analytical techniques to characterize this compound and its analogs.

| Technique | Application in Pyrazole Research | References |

| NMR Spectroscopy | Elucidating the molecular structure, including the connectivity of atoms and the spatial arrangement of substituents. Advanced 2D NMR techniques like HMBC and NOESY can confirm the proximity of different parts of the molecule. | researchgate.netnih.gov |

| X-ray Crystallography | Providing precise information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. | nih.gov |

| Mass Spectrometry | Determining the molecular weight and fragmentation patterns, which aids in structural confirmation. | researchgate.net |

| FTIR Spectroscopy | Identifying the functional groups present in the molecule. | jetir.org |

Mechanistic studies will focus on understanding the step-by-step process of pyrazole formation, including the identification of intermediates and transition states. mdpi.com This knowledge is vital for optimizing reaction conditions and controlling the regioselectivity of the synthesis. nih.gov

Deepening Computational Understanding of Molecular Interactions

Computational chemistry has become an indispensable tool in modern drug discovery, offering valuable insights into molecular behavior and interactions. eurasianjournals.com For this compound, computational approaches will be instrumental in:

Molecular Modeling: Creating three-dimensional models of the molecule to visualize its shape and potential binding modes with biological targets. eurasianjournals.com

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.net This can help in predicting the most likely sites for electrophilic and nucleophilic attack. nih.gov

Molecular Docking: Simulating the interaction of this compound with the active sites of target proteins. ekb.egresearchgate.netnih.gov This can predict the binding affinity and identify key amino acid residues involved in the interaction.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the molecule and its complex with a target protein over time, providing insights into the stability of the interaction. eurasianjournals.com

These computational studies will guide the design of new derivatives with improved potency and selectivity. eurasianjournals.com However, the accuracy of these predictions relies on the quality of the force fields and the computational methods employed. eurasianjournals.com

Focused Design and Synthesis of Targeted Pharmacological Agents

The pyrazole scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs with a wide range of therapeutic applications. nih.govnih.gov Future research on this compound will focus on the rational design and synthesis of analogs with targeted pharmacological activities.

Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for a particular biological effect. mdpi.com By systematically modifying the substituents on the pyrazole ring and the phenyl group, researchers can optimize the compound's activity. For example, the presence of a dimethoxyphenyl group has been noted to influence the potency of some pyrazole derivatives. nih.gov

The synthesis of hybrid molecules, where the this compound core is combined with other pharmacologically active moieties, is a promising strategy to develop agents with dual or synergistic effects. mdpi.comnih.gov

Integration of Multi-Omics Approaches in Biological Evaluation

To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on multi-omics approaches. nih.govrsc.org This involves the integrated analysis of data from various "omics" fields, including:

Genomics: Studying the effects of the compound on gene expression.

Transcriptomics: Analyzing the complete set of RNA transcripts to understand how the compound alters gene expression at the RNA level. mdpi.com

Proteomics: Investigating the effects on the entire set of proteins, including changes in protein expression and post-translational modifications. mdpi.com

Metabolomics: Analyzing the complete set of small-molecule metabolites to understand the compound's impact on cellular metabolism. nih.gov

By integrating these datasets, researchers can construct a holistic view of the compound's mechanism of action, identify novel biomarkers of its activity, and uncover potential off-target effects. nih.govmdpi.com This systems-level understanding is crucial for advancing the compound through the drug development pipeline. mdpi.com

Translational Research Potential and Preclinical Development Considerations

The ultimate goal of research on this compound is to translate promising laboratory findings into clinical applications. This will require a rigorous preclinical development program to assess the compound's safety and efficacy.

Key considerations in this phase include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its behavior in a biological system. researchgate.net In silico ADME predictions can provide early insights into these properties. researchgate.net

Toxicity Studies: Evaluating the potential for adverse effects in preclinical models.

Lead Optimization: Modifying the lead compound to improve its pharmacokinetic and toxicological profiles while maintaining or enhancing its therapeutic activity.

The metabolic stability of pyrazole derivatives is often a favorable characteristic in drug development. nih.gov As our understanding of the structure-activity and structure-property relationships of this compound and its analogs grows, so too will its potential for successful preclinical and, eventually, clinical development.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole, and how can reaction conditions be optimized for higher yields?

A1. Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, hydrazine hydrate reacts with 3-(2,5-dimethoxyphenyl)acrylic acid derivatives under reflux in ethanol or acetic acid . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of hydrazine to ketone) and temperature (70–80°C). Monitoring via TLC and recrystallization in ethanol improves purity. Computational modeling (e.g., B3LYP/6-311++G(d,p)) can predict intermediates and guide condition refinement .

Q. Q2. How can spectroscopic techniques (NMR, FTIR) be systematically applied to confirm the structure of this compound?

A2.

- 1H NMR : Look for aromatic protons in the 6.5–7.5 ppm range (2,5-dimethoxyphenyl group) and pyrazole protons at δ 6.2–6.8 ppm (C3-H and C5-H). Methoxy groups appear as singlets at δ 3.7–3.9 ppm .

- FTIR : Key peaks include N-H stretches (3200–3400 cm⁻¹ for pyrazole), C=O (if present, ~1680 cm⁻¹), and aromatic C-O-C (1250–1300 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 235) and fragmentation patterns using ESI-MS .

Q. Q3. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

A3. Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets is widely used to calculate molecular polarizability, hyperpolarizability, and frontier orbitals (HOMO-LUMO gaps) . Natural Bond Orbital (NBO) analysis at the same level reveals charge distribution and stabilization energies, critical for predicting nucleophilic/electrophilic sites .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

A4.

- Substitution Effects : Introduce electron-withdrawing groups (e.g., -NO₂ at C4) to enhance binding to kinase targets. Compare IC₅₀ values using enzyme inhibition assays .

- Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Correlate activity with computed ADMET properties (e.g., logP, solubility) using tools like SwissADME .

- Crystallography : Resolve single-crystal structures to identify key hydrogen bonds (e.g., N-H···O) influencing target binding .

Q. Q5. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?

A5.

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange. For example, hindered rotation of the dimethoxyphenyl group may cause splitting at room temperature .

- Impurity Analysis : Employ HPLC-MS to identify byproducts (e.g., oxidation of methoxy groups) and optimize purification .

- Synchrotron XRD : Resolve ambiguous proton positions in crystalline samples .

Q. Q6. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

A6.

- pH Stability : Conduct kinetic studies in buffers (pH 1–10) to identify degradation pathways. Encapsulation in PLGA nanoparticles enhances stability in acidic environments .

- Metabolic Resistance : Introduce fluorine at C4 to block CYP450-mediated oxidation. Validate via liver microsome assays .

- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds (>200°C suggests suitability for high-temperature applications) .

Methodological Resources

Q. Table 1: Key Computational Parameters for DFT Studies

| Parameter | Value/Setting | Relevance | Source |

|---|---|---|---|

| Basis Set | 6-311++G(d,p) | Balances accuracy and computational cost | |

| Functional | B3LYP | Predicts electronic properties | |

| Solvent Model | PCM (Water) | Mimics aqueous environments |

Q. Table 2: Common Byproducts in Synthesis

| Byproduct | Origin | Mitigation Strategy |

|---|---|---|

| 3-(2,5-Dimethoxyphenyl)propanoic acid | Oxidation of pyrazole ring | Use inert atmosphere (N₂) during reflux |

| Dimethoxy chalcone | Incomplete cyclization | Extend reaction time to 12–16 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.